2-Chloro-5-fluorotoluene

Isomer discrimination Quality control Process chemistry

2-Chloro-5-fluorotoluene (CAS 33406-96-1, molecular formula C₇H₆ClF, molecular weight 144.57 g/mol) is a halogenated aromatic compound featuring a toluene core with chlorine at the 2-position and fluorine at the 5-position. As a dual-halogenated building block, it serves as a key intermediate in the synthesis of pharmaceutical agents and agrochemicals.

Molecular Formula C7H6ClF
Molecular Weight 144.57 g/mol
CAS No. 33406-96-1
Cat. No. B1347005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluorotoluene
CAS33406-96-1
Molecular FormulaC7H6ClF
Molecular Weight144.57 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)Cl
InChIInChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
InChIKeyNIOGDCDTKPQEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluorotoluene (CAS 33406-96-1) Procurement Guide: Halogenated Toluene Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Chloro-5-fluorotoluene (CAS 33406-96-1, molecular formula C₇H₆ClF, molecular weight 144.57 g/mol) is a halogenated aromatic compound featuring a toluene core with chlorine at the 2-position and fluorine at the 5-position. As a dual-halogenated building block, it serves as a key intermediate in the synthesis of pharmaceutical agents and agrochemicals [1]. Its specific substitution pattern confers distinct reactivity profiles and physicochemical properties that differentiate it from its chlorofluorotoluene isomers, making precise isomer selection critical in synthetic route development [2].

2-Chloro-5-fluorotoluene Procurement: Why Isomeric Purity and Substitution Pattern Are Non-Negotiable


Chlorofluorotoluene isomers are not interchangeable building blocks. The relative positioning of chlorine and fluorine substituents on the toluene ring governs both electronic effects on the aromatic system and steric accessibility at reactive sites, directly impacting regioselectivity in electrophilic aromatic substitution, cross-coupling efficiency, and nucleophilic displacement outcomes [1]. Industrial separation of these isomers is non-trivial, often requiring specialized zeolite-based adsorption methods rather than simple distillation due to close boiling points, underscoring the critical importance of sourcing the correct isomer with verified positional integrity from the outset [2]. The 2-chloro-5-fluoro substitution pattern represents a specific electronic and steric profile distinct from its 2,4- and 2,6-substituted counterparts, with downstream consequences for reaction yield, product purity, and overall route economy.

2-Chloro-5-fluorotoluene: Quantified Differentiation from Chlorofluorotoluene Isomers


Physicochemical Property Differentiation: 2-Chloro-5-fluorotoluene vs. 2-Chloro-6-fluorotoluene and 3-Chloro-4-fluorotoluene Isomers

The target compound 2-chloro-5-fluorotoluene exhibits a boiling point of 156-157 °C and density of 1.498 g/cm³ . This differentiates it from the 2-chloro-6-fluoro isomer (CAS 443-83-4), which has a reported boiling point of 154-156 °C and density of 1.191 g/cm³ [1], and from 3-chloro-4-fluorotoluene (CAS 1513-25-3), which boils at 167-169 °C with density of 1.182 g/mL at 25 °C [2]. These quantitative differences enable isomer verification and purity assessment in procurement and quality control workflows.

Isomer discrimination Quality control Process chemistry Procurement specification

Regioselective Nitration: Positional Reactivity Differentiation in Electrophilic Aromatic Substitution

Nitration of 2-chloro-5-fluorotoluene proceeds at the 4-position, yielding the corresponding 4-nitro derivative (compound II) which is then treated with sodium glycinate to displace the fluoro atom, producing compound IV [1]. This specific nitration pattern, reported in the synthesis of ACEA-1416 (an NMDA receptor glycine site antagonist), demonstrates the predictable regioselectivity conferred by the 2-chloro-5-fluoro substitution pattern. In contrast, the 2-chloro-4-fluoro isomer would present a different regiochemical outcome due to altered electronic directing effects, while the 2-chloro-6-fluoro isomer's substitution pattern creates a distinct steric environment around the methyl group that would influence benzylic functionalization pathways.

Regioselective synthesis Electrophilic aromatic substitution Pharmaceutical intermediate Route design

Benzylic Bromination: Synthetic Utility in Benzyl Bromide Intermediate Production

2-Chloro-5-fluorotoluene undergoes benzylic bromination with N-bromosuccinimide (NBS) to yield 2-chloro-5-fluorobenzyl bromide, a key intermediate that can be further transformed to 2-chloro-5-fluorobenzaldehyde . The 2-chloro-5-fluoro substitution pattern provides a balanced electronic environment at the benzylic position, as the electron-withdrawing chlorine and fluorine substituents moderate radical stability during bromination. While direct comparative yield data versus isomers are not available from primary literature, the commercial availability and established synthetic utility of this transformation validate the practical value of this specific isomer.

Benzylic functionalization Cross-coupling precursor Suzuki coupling Building block

Spectroscopic Identification: SDBS Reference Data for Isomer Verification

Authoritative reference spectra for 2-chloro-5-fluorotoluene are available in the Spectral Database for Organic Compounds (SDBS) maintained by AIST (Japan), including mass spectrometry (MS-KW-0161) and ¹H NMR (NMR-HPM-02-331) data [1]. In parallel, the 2-chloro-6-fluorotoluene isomer (CAS 443-83-4) has distinct SDBS reference spectra (MS-IW-0705) enabling unambiguous differentiation [2]. The availability of validated, peer-accessible spectral references from an independent national institute provides procurement and analytical laboratories with a robust framework for incoming material verification and isomer authentication, reducing the risk of mis-identification that could compromise synthetic campaigns.

Analytical chemistry Quality assurance Spectral library Isomer confirmation

Commercial Supply and Industrial Production Capacity

2-Chloro-5-fluorotoluene is commercially available at production scales up to metric tons with standard purity specifications of ≥98% (GC), moisture ≤0.5%, boiling point 156-157 °C, and flash point 51 °C [1]. This industrial-scale availability contrasts with certain less common chlorofluorotoluene isomers that may only be accessible as research-grade materials in smaller quantities. The established commercial manufacturing base for this specific isomer supports reliable procurement for multi-step synthesis campaigns and scale-up activities.

Supply chain Bulk procurement Commercial availability Manufacturing

Isomer Co-Occurrence in Industrial Mixtures: Procurement Implications

Japanese Patent JP3151931B2 (Toray Industries) discloses that 2-chloro-5-fluorotoluene co-occurs with other chlorofluorotoluene isomers including 2-chloro-4-fluorotoluene and 3-chloro-6-fluorotoluene in industrial isomer mixtures [1]. The patent specifically addresses the technical challenge of separating 2-chloro-4-fluorotoluene from mixtures containing 2-chloro-5-fluorotoluene using Ba-substituted X-type faujasite zeolite or Na-substituted Y-type faujasite zeolite adsorbents at temperatures up to 350 °C and pressures up to 50 kg/cm². This industrial context underscores that the target compound is not a theoretical single entity but part of a complex isomeric landscape where separation requires specialized, energy-intensive processes.

Isomer separation Process chemistry Purity requirements Procurement specification

2-Chloro-5-fluorotoluene: Priority Procurement Scenarios Based on Verified Evidence


Synthesis of Fluorinated Quinoxalinedione NMDA Receptor Antagonists

Procure 2-chloro-5-fluorotoluene as the foundational building block for synthesizing ACEA-1416 and related quinoxalinedione derivatives, which function as glycine site antagonists at NMDA receptors . The synthetic sequence leverages the compound's specific substitution pattern: nitration occurs regioselectively at the 4-position, after which the 5-position fluorine is displaced by sodium glycinate, enabling construction of the quinoxalinone core. This established route has been documented in patent literature (EP 0732942, WO 9512417) and represents a validated pathway that relies on the unique reactivity of the 2-chloro-5-fluoro substitution pattern.

Preparation of 2-Chloro-5-fluorobenzyl Bromide for Cross-Coupling Applications

Source 2-chloro-5-fluorotoluene as starting material for benzylic bromination to yield 2-chloro-5-fluorobenzyl bromide . This benzyl halide intermediate can be subsequently converted to 2-chloro-5-fluorobenzaldehyde or employed as an electrophilic coupling partner in Suzuki-Miyaura reactions for constructing more complex molecular architectures. The benzylic position's accessibility is governed by the electron-withdrawing effects of the chlorine and fluorine substituents, making isomer selection critical for achieving desired reactivity.

Agrochemical Intermediate Synthesis Requiring Defined Halogen Substitution Patterns

Utilize 2-chloro-5-fluorotoluene as a precursor in pesticide and insecticide manufacturing, where the specific halogen substitution pattern influences biological activity, metabolic stability, and environmental fate . The compound's commercial availability at metric-ton scale with ≥98% purity (GC) supports industrial agrochemical production campaigns [2]. The dual-halogenated nature enables selective derivatization pathways not accessible with mono-halogenated toluene derivatives.

Quality Control Reference Standard for Isomer Identification in Complex Mixtures

Procure high-purity 2-chloro-5-fluorotoluene as an analytical reference standard for identifying and quantifying this isomer in industrial chlorofluorotoluene isomer mixtures . Given the technical complexity of isomer separation (requiring zeolite adsorption at elevated temperatures and pressures), having an authenticated reference sample is essential for developing and validating analytical methods such as GC-FID, GC-MS, or HPLC-UV for incoming material qualification and process monitoring.

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